Technical Monograph: N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine
Technical Monograph: N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine
Pharmacophore Scaffold & Synthetic Utility Guide [1][2]
Executive Summary
N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine (CAS: 113248-64-9) is a secondary amine building block widely utilized in medicinal chemistry.[1][2] Structurally, it bridges a lipophilic, metabolically robust 4-fluorophenyl moiety and a polar, basic pyridin-3-yl headgroup via a flexible methylene linker.[1][2]
This scaffold is a "privileged structure" in drug discovery, serving as a core fragment for:
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Kinase Inhibitors: Mimicking the ATP-binding hinge region interactions.[1][2]
-
GPCR Ligands: Targeting monoaminergic receptors (CNS agents).
-
Fragment-Based Drug Discovery (FBDD): Offering a balanced hydrophilicity/lipophilicity profile (LogD ~1.5–2.[1]0) ideal for hit-to-lead optimization.[1][2]
Chemical Identity & Physicochemical Profiling[1][3][4]
This compound acts as a bidentate pharmacophore.[2] The pyridine nitrogen serves as a weak hydrogen bond acceptor, while the secondary amine acts as a cationic center at physiological pH.[2]
Table 1: Core Properties
| Property | Value / Description | Notes |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-(pyridin-3-yl)methanamine | |
| Common Name | N-(4-Fluorobenzyl)-3-picolylamine | |
| CAS Number | 113248-64-9 | Verified Catalog ID |
| Molecular Formula | C₁₃H₁₃FN₂ | |
| Molecular Weight | 216.25 g/mol | |
| Physical State | Viscous oil or low-melting solid | Often stored as HCl salt |
| pKa (Predicted) | ~5.2 (Pyridine), ~9.3 (Amine) | Basic character |
| LogP (Predicted) | 1.8 – 2.2 | Lipinski compliant |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) |
Synthetic Methodology: Reductive Amination
The most robust route for synthesizing this secondary amine is the Reductive Amination of 4-fluorobenzaldehyde with 3-picolylamine.[1][2] This method avoids the over-alkylation issues common with direct alkylation (using benzyl halides).[3]
Protocol: Sodium Triacetoxyborohydride (STAB) Method
Rationale: STAB is preferred over NaBH₄ because it is milder and does not reduce the aldehyde/ketone before the imine is formed. It allows for a "one-pot" procedure.[1][2]
Reagents
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
-
Additive: Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation.
Step-by-Step Workflow
-
Imine Formation:
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to control exotherm).
-
Add STAB (14 mmol) portion-wise over 10 minutes.
-
Allow to warm to RT and stir for 12–16 hours.
-
-
Workup:
-
Purification:
-
The crude oil is often pure enough (>95%). If not, purify via Flash Column Chromatography (SiO₂; Gradient: 0–10% MeOH in DCM with 1% NH₄OH).
-
Reaction Mechanism Visualization
The following diagram illustrates the pathway from reagents to the stable amine product.
Figure 1: Mechanistic pathway of the reductive amination using Sodium Triacetoxyborohydride.[1][2]
Analytical Characterization
To validate the synthesis, the following spectroscopic signals are diagnostic.
¹H NMR (400 MHz, CDCl₃)
-
δ 8.5 – 8.6 ppm (2H, m): Pyridine C2-H and C6-H (Deshielded, adjacent to N).[1][2]
-
δ 7.2 – 7.3 ppm (3H, m): Overlap of Pyridine C5-H and Benzyl aromatic protons.[1][2]
-
δ 7.0 ppm (2H, t, J=8.5 Hz): 4-Fluorophenyl protons (Characteristic coupling to F).[1]
-
δ 3.82 ppm (2H, s): Methylene next to Pyridine.
-
δ 3.78 ppm (2H, s): Methylene next to Fluorophenyl.
-
δ 1.8 – 2.0 ppm (1H, br s): N-H (Exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 217.11; Observed: 217.1
-
Fragmentation: Loss of 4-fluorobenzyl group (m/z ~109) or pyridyl-methyl group (m/z ~93) is common in MS/MS.[1][2]
Applications in Drug Discovery
This molecule is not just a reagent; it is a bioisostere scaffold .
A. Kinase Inhibition (Hinge Binding)
The pyridine nitrogen often acts as a hydrogen bond acceptor to the hinge region of kinases (e.g., p38 MAP kinase, VEGFR). The 4-fluorobenzyl tail occupies the hydrophobic "gatekeeper" pocket, improving potency and metabolic stability (fluorine blocks para-oxidation).[1][2]
B. CNS Receptor Modulation
The "Aryl-Linker-Amine-Linker-Aryl" motif is classic in GPCR medicinal chemistry.[1][2]
-
Dopamine/Serotonin: The basic nitrogen mimics the protonated amine of endogenous neurotransmitters.
-
Sigma Receptors: Fluorobenzyl amines show high affinity for Sigma-1 receptors, relevant in neuropathic pain models.[1][2]
C. Optimization Logic (SAR)
When using this scaffold, researchers typically modify the following zones:
Figure 2: Structure-Activity Relationship (SAR) optimization strategies for the scaffold.
Safety & Handling
-
Corrosivity: As a secondary amine, it causes skin irritation and severe eye damage.[2] Wear chemical-resistant gloves (Nitrile) and safety goggles.[1][2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines absorb CO₂ from the air to form carbamates over time.
-
Disposal: Dispose of as hazardous organic nitrogenous waste.
References
-
MySkinRecipes. (n.d.). N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine Product Specifications. Retrieved Jan 31, 2026, from [Link][1]
-
PubChem. (2025).[4][5] 4-Fluorobenzylamine Compound Summary. National Library of Medicine.[4] Retrieved Jan 31, 2026, from [Link][1]
-
Matrix Fine Chemicals. (n.d.). 1-(Pyridin-3-yl)methanamine (CAS 3731-52-0).[1][2][6] Retrieved Jan 31, 2026, from [Link][1]
-
Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Substituted Amines. Retrieved Jan 31, 2026, from [Link][1]
-
Beilstein Journals. (2012). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates. Beilstein J. Org.[2] Chem. Retrieved Jan 31, 2026, from [Link]
Sources
- 1. N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxamide | 1359559-40-2 [sigmaaldrich.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine | C18H18FN3O2S | CID 154416133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(PYRIDIN-3-YL)METHANAMINE | CAS 3731-52-0 [matrix-fine-chemicals.com]

